molecular formula C15H15ClN2O B13177785 2-Chloro-N-{2-[methyl(phenyl)amino]phenyl}acetamide

2-Chloro-N-{2-[methyl(phenyl)amino]phenyl}acetamide

Cat. No.: B13177785
M. Wt: 274.74 g/mol
InChI Key: AMNDRNHBYPZMNN-UHFFFAOYSA-N
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Description

2-Chloro-N-{2-[methyl(phenyl)amino]phenyl}acetamide is a chemical compound with a complex structure that includes a chloroacetamide group and a substituted aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-{2-[methyl(phenyl)amino]phenyl}acetamide typically involves the reaction of aniline derivatives with chloroacetyl chloride in the presence of a base. For example, one method involves reacting aniline with chloroacetyl chloride in glacial acetic acid . The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-{2-[methyl(phenyl)amino]phenyl}acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond can yield the corresponding carboxylic acid and amine .

Scientific Research Applications

2-Chloro-N-{2-[methyl(phenyl)amino]phenyl}acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-{2-[methyl(phenyl)amino]phenyl}acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-{2-[methyl(phenyl)amino]phenyl}acetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its structure allows for diverse modifications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C15H15ClN2O

Molecular Weight

274.74 g/mol

IUPAC Name

2-chloro-N-[2-(N-methylanilino)phenyl]acetamide

InChI

InChI=1S/C15H15ClN2O/c1-18(12-7-3-2-4-8-12)14-10-6-5-9-13(14)17-15(19)11-16/h2-10H,11H2,1H3,(H,17,19)

InChI Key

AMNDRNHBYPZMNN-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=CC=C2NC(=O)CCl

Origin of Product

United States

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